1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]-
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Overview
Description
1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]- is a compound belonging to the indole family, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]- typically involves several steps. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole structure . For industrial production, the process may involve the use of carboxylic acid activators such as phosphoric anhydride, acyloxypyridinium salt, or acyloxyphosphonium salt .
Chemical Reactions Analysis
1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research has indicated its potential as an antiviral and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects . For example, it has been shown to target the enzyme PYGB, providing protective effects against cellular injury .
Comparison with Similar Compounds
Similar compounds to 1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]- include other indole derivatives such as:
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Indole-3-acetic acid: A plant hormone with various biological activities.
Indomethacin analogs: Used for their anti-inflammatory effects.
What sets 1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]- apart is its unique combination of a chloro and sulfonyl group, which enhances its biological activity and specificity .
Properties
CAS No. |
540740-88-3 |
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Molecular Formula |
C16H13ClN2O3S |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
5-chloro-3-(4-methylphenyl)sulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H13ClN2O3S/c1-9-2-5-11(6-3-9)23(21,22)15-12-8-10(17)4-7-13(12)19-14(15)16(18)20/h2-8,19H,1H3,(H2,18,20) |
InChI Key |
ISDVLXGUCZEBAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |
Origin of Product |
United States |
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